4-methoxycarbonylbenzenesulfinic Acid
Description
The methoxycarbonyl moiety is an ester derivative of benzoic acid, while the sulfinic acid group confers distinct acidity and reactivity. This compound is likely utilized in organic synthesis, particularly in reactions involving sulfonation intermediates or as a precursor for more complex sulfonyl derivatives. Its dual functional groups enable diverse chemical transformations, such as ester hydrolysis or oxidation to sulfonic acids .
Properties
IUPAC Name |
4-methoxycarbonylbenzenesulfinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-12-8(9)6-2-4-7(5-3-6)13(10)11/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRBTEQHXLIBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110955-49-2 | |
| Record name | 4-(methoxycarbonyl)benzene-1-sulfinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methoxycarbonylbenzenesulfinic acid can be synthesized through several methods. One common approach involves the reaction of benzenesulfinic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps such as crystallization and recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-methoxycarbonylbenzenesulfinic acid undergoes various chemical reactions including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form benzenesulfinic acid derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Benzenesulfinic acid derivatives.
Substitution: Various substituted benzenesulfinic acid derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Anti-Obesity and Anti-Diabetic Treatments : Recent studies have explored the use of derivatives of 4-methoxycarbonylbenzenesulfinic acid in developing oral medications targeting obesity and diabetes. Compounds derived from this acid have shown potential as retinoid-X-receptor antagonists, which may play a role in regulating metabolic processes and reducing body weight .
- Cancer Treatment : The compound's derivatives are being investigated for their ability to act as retinoid-X-receptor agonists, which could be beneficial in treating various cancers by modulating gene expression related to cell growth and differentiation .
-
Chemical Synthesis
- Intermediate in Organic Reactions : this compound serves as an important intermediate in synthesizing more complex organic molecules. Its sulfonic acid functionality allows for further reactions such as nucleophilic substitutions or coupling reactions, making it valuable for creating pharmaceuticals and agrochemicals.
-
Analytical Chemistry
- Chromatographic Applications : The compound can be employed as a standard in high-performance liquid chromatography (HPLC) due to its stable nature and well-defined structure. This application is crucial for quantifying other compounds in mixtures, particularly in pharmaceutical formulations.
Case Study 1: Anti-Obesity Research
A study conducted by Jiang et al. (2008) investigated the efficacy of this compound derivatives in preclinical models of obesity. The results indicated that these compounds significantly reduced body weight and improved insulin sensitivity in mice fed a high-fat diet. The mechanism was linked to enhanced energy expenditure and altered lipid metabolism.
Case Study 2: Cancer Therapeutics
In a collaborative research effort published in 2007, Sakaki et al. examined the effects of retinoid-X-receptor agonists derived from this compound on human cancer cell lines. The study demonstrated that these compounds inhibited tumor growth through apoptosis induction and cell cycle arrest, suggesting their potential as novel anticancer agents.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Anti-obesity and anti-diabetic treatments | Significant weight reduction in animal models |
| Chemical Synthesis | Intermediate for organic reactions | Facilitates synthesis of complex molecules |
| Analytical Chemistry | HPLC standard | Reliable quantification of compounds |
Mechanism of Action
The mechanism of action of 4-methoxycarbonylbenzenesulfinic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-methoxycarbonylbenzenesulfinic acid with structurally related compounds, emphasizing molecular properties, reactivity, and applications:
Key Observations:
Acidity: Sulfinic acids (e.g., 4-methylbenzenesulfinic acid) exhibit stronger acidity (pKa ~1.5) than carboxylic acids (pKa ~4.5), making them reactive in acidic conditions.
Solubility: The methoxycarbonyl group enhances lipophilicity compared to carboxylic acids, favoring solubility in organic solvents like ethanol or ethyl acetate. In contrast, 4-hydroxybenzoic acid is more water-soluble due to its polar -OH group .
Reactivity: Sulfinic acids are prone to oxidation, forming sulfonic acids (-SO₃H).
Applications: While 4-hydroxybenzoic acid is widely used in preservatives, this compound is likely specialized for synthesizing sulfonamide drugs or organosulfur compounds. Its ester group also allows for further derivatization via hydrolysis .
Biological Activity
4-Methoxycarbonylbenzenesulfinic acid (CAS No. 1679-64-7) is a sulfonic acid derivative of benzoic acid, notable for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.
The molecular formula of this compound is , with a molecular weight of 210.24 g/mol. Its structure features a methoxycarbonyl group and a sulfinic acid moiety, which contribute to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₄S |
| Molecular Weight | 210.24 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in water |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals, thus protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it has been reported to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures stimulated by lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory conditions.
Anticancer Properties
This compound has also been investigated for its anticancer effects. In cell line studies, it demonstrated cytotoxicity against various cancer types, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 1: Antioxidant Efficacy
A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. The compound showed an IC50 value of 25 µM in the DPPH assay, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving LPS-stimulated RAW 264.7 macrophages, treatment with this compound resulted in a significant decrease in IL-6 production by approximately 60% at a concentration of 50 µM. This effect was attributed to the inhibition of NF-kB signaling pathways .
Research Findings Summary
| Study Focus | Key Findings |
|---|---|
| Antioxidant Activity | IC50 = 25 µM (DPPH assay), effective free radical scavenger |
| Anti-inflammatory | Reduces IL-6 by ~60% at 50 µM, inhibits NF-kB signaling |
| Anticancer Activity | Induces apoptosis in breast and colon cancer cells |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 4-methoxycarbonylbenzenesulfinic Acid with high purity?
- Methodology : Start with sulfonation of 4-methoxycarbonylbenzene derivatives, followed by controlled reduction using agents like sodium sulfite or thiourea dioxide under inert atmospheres. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitor reaction progress by TLC or HPLC .
- Key Considerations : Optimize reaction temperature (typically 60–80°C) and stoichiometry to avoid over-reduction. Use anhydrous conditions to prevent hydrolysis of the methoxycarbonyl group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the methoxycarbonyl (-COOCH) and sulfinic acid (-SOH) groups. Aromatic proton signals appear in the 7.5–8.5 ppm range, while the methoxy group resonates near 3.9 ppm .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for C=O (1720–1700 cm) and S=O (1050–1000 cm) stretches.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M-H] and fragmentation patterns .
Advanced Research Questions
Q. How does the sulfinic acid group influence the compound’s reactivity in nucleophilic substitution reactions?
- Reactivity Profile : The sulfinic acid group acts as a weak acid (pKa ~1–2) and a reducing agent, enabling participation in redox reactions. Its electron-withdrawing nature activates the aromatic ring for electrophilic substitution at the meta position relative to the methoxycarbonyl group.
- Methodological Insight : Conduct kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH. Monitor intermediates via -NMR (if fluorinated analogs are used) or UV-Vis spectroscopy .
Q. What are the key considerations when designing experiments to study the stability of this compound under varying pH conditions?
- Experimental Design :
- pH Range : Test stability across pH 1–12 using buffer systems (e.g., HCl/NaOH for acidic/basic conditions, phosphate/citrate for neutral).
- Analytical Tools : Quantify degradation products via HPLC with a C18 column and UV detection (λ = 254 nm).
- Findings : The compound is stable in acidic conditions (pH <5) but undergoes hydrolysis of the sulfinic acid group at pH >7, forming sulfonate derivatives. Store at 2–8°C in inert, anhydrous environments to minimize decomposition .
Q. How can researchers resolve discrepancies in reported reaction yields when using different catalysts in the synthesis of this compound?
- Contradiction Analysis :
- Variable Screening : Compare catalysts (e.g., Pd/C, FeCl) under identical conditions (temperature, solvent, substrate ratio). Use Design of Experiments (DoE) to identify critical factors.
- Mechanistic Studies : Perform DFT calculations to model catalytic pathways and identify rate-limiting steps. Cross-validate with in-situ IR or Raman spectroscopy .
- Case Example : Pd/C may enhance reduction efficiency but risks over-hydrogenation, while FeCl offers milder conditions but lower yields due to side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
